Cas no 100618-31-3 (Ethyl N-(4-phenylbutyl)carbamate)

Ethyl N-(4-phenylbutyl)carbamate structure
100618-31-3 structure
Product Name:Ethyl N-(4-phenylbutyl)carbamate
CAS No:100618-31-3
MF:C13H19NO2
MW:221.29546380043
CID:1125960
PubChem ID:4405942
Update Time:2025-04-20

Ethyl N-(4-phenylbutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Ethyl N-(4-phenylbutyl)carbamate
    • N-phenylbutylurethane
    • CTK0E0049
    • (4-Phenyl-butyl)-carbamidsaeure-aethylester
    • Carbamic acid, (4-phenylbutyl)-, ethyl ester
    • ACMC-20m3pc
    • phenylbutyl urethane
    • (4-phenyl-butyl)-carbamic acid ethyl ester
    • N-phenylbutyl urethane
    • AKOS003861164
    • AC1N96YS
    • SureCN10658849
    • N-phenylbutylurethane; CTK0E0049; (4-Phenyl-butyl)-carbamidsaeure-aethylester; Carbamic acid, (4-phenylbutyl)-, ethyl ester; ACMC-20m3pc; phenylbutyl urethane; (4-phenyl-butyl)-carbamic acid ethyl ester; N-phenylbutyl urethane; AKOS003861164; AC1N96YS; SureCN10658849;
    • Carbamic acid, N-(4-phenylbutyl)-, ethyl ester
    • DTXSID70402931
    • SCHEMBL10658849
    • 100618-31-3
    • N-Phenylbutylurethan
    • Inchi: 1S/C13H19NO2/c1-2-16-13(15)14-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,14,15)
    • InChI Key: RQHUJXFXBPICPK-UHFFFAOYSA-N
    • SMILES: O(CC)C(NCCCCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 221.14167
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33
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